molecular formula C20H18N4O3S B2846980 4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-01-2

4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2846980
CAS RN: 899731-01-2
M. Wt: 394.45
InChI Key: KHRULPYNDYIRFU-UHFFFAOYSA-N
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Description

4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality 4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomimetic Indicators in Toxicological Screening : One derivative of 4-(4-Nitrobenzyl)pyridine (NBP), which is structurally similar to 4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, has been used as a DNA model due to its similar reactivity to guanine in DNA. This compound serves as a biomimetic indicator in the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, environmental hygiene technology, preliminary toxicology tests, mutagenicity of medicinal compounds, and other chemical analyses (Provencher & Love, 2015).

  • Synthesis and Reactivity in Organic Chemistry : The compound has been involved in regioselective reactions with electron-deficient pyridine N-oxides, acyl chlorides, and cyclic thioethers, leading to functionalized products in organic synthesis. This demonstrates its utility in the development of novel organic compounds (Frei et al., 2018).

  • Anticancer Drug Development : Derivatives of this compound have been evaluated for their potential in anticancer drug development. They have been used in the synthesis of compounds with antiproliferative activity against various cancer cell lines, underscoring their significance in the field of medicinal chemistry (Nagaraju et al., 2020).

  • Chemical Reactions and Molecular Interactions : The compound has been part of studies focusing on its reactivity and molecular interactions, such as nucleophilic substitution reactions with pyridines, which is fundamental for understanding chemical processes and developing new chemical synthesis methods (Koh et al., 1999).

properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-20-22-19(28-13-14-6-8-16(9-7-14)24(26)27)17-4-1-5-18(17)23(20)12-15-3-2-10-21-11-15/h2-3,6-11H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRULPYNDYIRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

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